N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide
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Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide (abbreviated as N-A-DHI-E-FBS) is a molecule that has been used in a variety of scientific research applications. It is a member of the indole family of compounds, which are known to have many beneficial properties. N-A-DHI-E-FBS has been studied for its potential to act as an anti-inflammatory, anti-microbial, and anti-cancer agent. It has also been studied for its potential to be used as a drug delivery system.
Scientific Research Applications
Neuropeptide Y Y2 Receptor Antagonism
In Vitro Pharmacological Properties: In vitro studies demonstrated that F5099-0812 inhibits the binding of peptide YY (PYY) to human Y2 receptors in KAN-Ts cells (pIC50 = 7.00 ± 0.10) and rat Y2 receptors in rat hippocampus (pIC50 = 7.10 ± 0.20). It is highly selective (>100-fold) against human Y1, Y4, and Y5 receptors .
Receptor Autoradiography: Autoradiography data in rat brain tissue sections confirmed the selectivity of F5099-0812 . Binding sites sensitive to the compound were found in brain regions expressing Y2 receptors (septum, hypothalamus, hippocampus, substantia nigra, and cerebellum), while insensitive binding sites were observed in regions expressing Y1 receptors (cortex and thalamus) .
Antagonism via GTPγS Binding: F5099-0812 acts as an antagonist by inhibiting PYY-stimulated guanosine 5’-O-(3-[(35)S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells (pIC50 corrected = 7.20 ± 0.12). This effect was confirmed in rat brain sections, where PYY-stimulated binding was inhibited by the compound in hypothalamus, hippocampus, and substantia nigra .
Brain Penetration: After intraperitoneal administration in rats (30 mg/kg), F5099-0812 penetrated the brain (Cmax = 1351 ± 153 ng/ml at 30 min) and occupied Y2 receptor binding sites, as revealed by ex vivo receptor autoradiography .
Potential Role of Y2 Receptors In Vivo
F5099-0812: serves as a potent and selective pharmacological tool to explore the potential roles of central and peripheral Y2 receptors in vivo. Its brain penetration and receptor binding properties make it valuable for studying Y2 receptor function .
Mechanism of Action
Target of Action
A structurally similar compound, n-(1-acetyl-2,3-dihydro-1h-indol-6-yl)-3-(3-cyano-phenyl)-n-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide, has been identified as an antagonist of the neuropeptide y y2 receptor . This receptor plays a crucial role in various physiological processes, including food intake, anxiety, and circadian rhythms .
Mode of Action
The structurally similar compound mentioned above inhibits the binding of peptide yy (pyy) to human y2 receptor in kan-ts cells . This inhibition disrupts the normal signaling processes of the Y2 receptor, leading to changes in the physiological processes it regulates .
Biochemical Pathways
The structurally similar compound mentioned above affects the signaling pathways associated with the y2 receptor . These pathways play a crucial role in various physiological processes, including food intake, anxiety, and circadian rhythms .
Pharmacokinetics
The structurally similar compound mentioned above, after intraperitoneal administration in rats (30 mg/kg), penetrated into the brain (cmax = 1351 ± 153 ng/ml at 30 min) and occupied y2 receptor binding sites as revealed by ex vivo receptor autoradiography .
Result of Action
The structurally similar compound mentioned above, by inhibiting the y2 receptor, disrupts its normal signaling processes, leading to changes in the physiological processes it regulates .
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-3-25-18-7-6-15(11-16(18)19)26(23,24)20-14-5-4-13-8-9-21(12(2)22)17(13)10-14/h4-7,10-11,20H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYHEKCUAAVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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